molecular formula C7H16ClNO3 B1407813 (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 1033753-14-8

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No.: B1407813
CAS No.: 1033753-14-8
M. Wt: 197.66 g/mol
InChI Key: TUDHOGYHZNNYHW-NUBCRITNSA-N
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Description

®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a hydroxy group attached to a propanoate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-3-hydroxypropanoic acid.

    Protection of Functional Groups: The amino and hydroxy groups are protected using tert-butyl groups to prevent unwanted side reactions.

    Esterification: The protected intermediate undergoes esterification to form the tert-butyl ester.

    Deprotection and Hydrochloride Formation: The final step involves deprotecting the functional groups and converting the compound into its hydrochloride salt form.

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways: It influences metabolic pathways, particularly those involving amino acids and their derivatives.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-hydroxypropanoic acid: Shares a similar backbone but lacks the tert-butyl group.

    ®-tert-Butyl 2-amino-3-hydroxybutanoate: Similar structure with an additional carbon in the backbone.

Uniqueness

®-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHOGYHZNNYHW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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